N,N-Dimethyltrimethylsilylamine
Description
Significance of Organosilicon Compounds in Contemporary Chemistry
Organosilicon compounds, which feature carbon-silicon bonds, are a versatile class of chemicals with a wide range of commercial and industrial applications. wikipedia.orgcfsilicones.com These compounds are typically colorless, flammable, hydrophobic, and stable in air. wikipedia.orgencyclopedia.pub Their unique properties, such as thermal stability, flexibility, and hydrophobicity, are due to the nature of the silicon-carbon (Si-C) bond and the silicon-oxygen (Si-O) bond. cfsilicones.com Silicon is larger and less electronegative than carbon, which makes the Si-C bond longer, weaker, and more polarized than a carbon-carbon bond. wikipedia.orgcfsilicones.com
The applications of organosilicon compounds are extensive. They are key components in:
Polymers : Silicones, which are polymers with a repeating siloxane (Si-O-Si) chain, are widely used as sealants, adhesives, lubricants, and in personal care products. cfsilicones.comchemicalbook.com
Organic Synthesis : Organosilicon compounds, particularly silyl (B83357) chlorides like trimethylsilyl (B98337) chloride, are crucial as silylating agents to protect functional groups during complex chemical syntheses. encyclopedia.pubchemicalbook.com
Electronics : They are used in the manufacturing of microelectronics, including dielectrics and encapsulation.
Agriculture : They serve as adjuvants with herbicides and fungicides. wikipedia.orgencyclopedia.pub
The field of organosilicon chemistry continues to evolve, with ongoing research into new compounds with unique properties and applications.
Research Context of N,N-Dimethyltrimethylsilylamine as a Core Reagent in Organic Synthesis
This compound, also known as (Dimethylamino)trimethylsilane or TMSDMA, is a key reagent in organic synthesis. guidechem.comsigmaaldrich.com It is primarily used as a silylating agent, which means it introduces a trimethylsilyl (TMS) group onto other molecules. This process is vital for protecting reactive functional groups such as alcohols, amines, and carboxylic acids during multi-step syntheses. gelest.com
The compound also functions as a nucleophilic base and a source of nucleophilic nitrogen, participating in reactions like deprotonation and condensation. guidechem.com Its utility extends to the synthesis of other important chemical reagents, including (dimethylamino)sulfur trifluoride (Me-DAST) and nucleoside phosphoramidites. sigmaaldrich.comsigmaaldrich.com Furthermore, it is employed as a precursor in chemical vapor deposition processes for creating silicon-containing thin films.
Historical Overview of its Utilization in Synthetic Methodologies and Mechanistic Investigations
The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts. encyclopedia.pub However, the development of this compound is more closely linked to the progress in silicon chemistry during the mid-20th century.
The synthesis of this compound is typically achieved through the reaction of trimethylchlorosilane with dimethylamine (B145610). chemicalbook.com This reaction is conducted under an inert atmosphere to prevent the compound from reacting with moisture, as it is water-sensitive. guidechem.com
Over the years, its application in synthetic methodologies has grown significantly. It has been used in the synthesis of prostaglandins, where it selectively silylates certain hydroxyl groups. gelest.com It is also recognized as a stronger silylating agent than hexamethyldisilazane (B44280) for silylating amino acids. gelest.com
Scope and Objectives of the Comprehensive Research Outline on this compound
This article aims to provide a focused overview of this compound, centered on its role in advanced chemical research. The objective is to detail its significance as a member of the organosilicon family, its specific applications as a reagent in organic synthesis, and its historical development. The content will adhere strictly to these topics to provide a clear and concise understanding of this important chemical compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₅NSi | wimna.com |
| Molecular Weight | 117.26 g/mol | sigmaaldrich.comwimna.com |
| Appearance | Clear colorless to pale yellow liquid | guidechem.comchemicalbook.com |
| Boiling Point | 84 °C | sigmaaldrich.comwimna.com |
| Density | 0.732 g/mL at 25 °C | sigmaaldrich.comwimna.com |
| Refractive Index | 1.396–1.398 | |
| CAS Number | 2083-91-2 | guidechem.comwimna.com |
Nomenclature for this compound
| Nomenclature System | Name | Source |
| Common Name | (Dimethylamino)trimethylsilane | sigmaaldrich.com |
| IUPAC Name | N-methyl-N-trimethylsilylmethanamine | |
| Other Names | N-(Trimethylsilyl)dimethylamine, TMSDMA | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-trimethylsilylmethanamine | |
|---|---|---|
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InChI |
InChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVZNKZQFSBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062168 | |
| Record name | Pentamethylsilylamine | |
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Molecular Weight |
117.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Dimethylaminotrimethylsilane | |
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CAS No. |
2083-91-2, 18135-05-2 | |
| Record name | (Dimethylamino)trimethylsilane | |
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| Record name | Pentamethylsilylamine | |
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| Record name | N,N-Dimethyl-1-(trimethylsilyl)amine | |
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| Record name | Silanamine, N,N,1,1,1-pentamethyl- | |
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| Record name | Pentamethylsilylamine | |
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| Record name | Pentamethylsilylamine | |
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| Record name | PENTAMETHYLSILYLAMINE | |
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Mechanistic Investigations of N,n Dimethyltrimethylsilylamine Reactivity
Fundamental Reaction Mechanisms Involving N,N-Dimethyltrimethylsilylamine
The reactivity of this compound can be understood by examining the fundamental roles of its constituent moieties. The nitrogen atom, with its lone pair of electrons, imparts nucleophilic and basic character, while the silicon atom acts as an electrophilic center, susceptible to attack by nucleophiles.
The dimethylamino group in this compound is a key determinant of its chemical behavior, acting as a potent nucleophile. guidechem.com The nitrogen atom's lone pair of electrons readily participates in nucleophilic substitution reactions with various electrophiles. This nucleophilicity is central to its role in organic synthesis, where it can act as a source of nucleophilic nitrogen. guidechem.com For instance, the synthesis of this compound itself often involves the nucleophilic attack of dimethylamine's nitrogen on the electrophilic silicon of trimethylchlorosilane. This inherent nucleophilicity allows the compound to engage in a range of transformations, including condensation and substitution reactions. guidechem.com
The steric bulk provided by the two methyl groups and the trimethylsilyl (B98337) group influences the accessibility of the nitrogen's lone pair, which can affect its reactivity profile. Despite this, the dimethylamino moiety's nucleophilic character remains a dominant feature, driving many of its characteristic reactions.
In silylation reactions, the silicon atom of this compound serves as an electrophilic center. This electropositive nature makes the silicon-nitrogen bond susceptible to nucleophilic attack. The mechanism of silylation is generally considered a bimolecular nucleophilic substitution (SN2-Si) at the silicon atom. unishivaji.ac.in In this process, a nucleophile, such as an alcohol, attacks the silicon atom, leading to the transfer of the trimethylsilyl group. unishivaji.ac.in
The reactivity of the silicon center is influenced by the nature of the leaving group, in this case, the dimethylamino group. While the Si-N bond is relatively strong, it can be cleaved under appropriate conditions, particularly when the attacking nucleophile is sufficiently potent or when the reaction is driven by the formation of a more stable product. The steric hindrance around the silicon atom, provided by the three methyl groups, also plays a role in modulating its electrophilicity and the accessibility for incoming nucleophiles.
Beyond its role as a silylating agent, this compound can function as a nucleophilic base in various organic reactions. guidechem.com The nitrogen atom's lone pair can abstract a proton from a suitable substrate, initiating a range of transformations. This basicity is a key aspect of its utility in organic synthesis, where it can facilitate deprotonation reactions. guidechem.com
The pKa of the conjugate acid of this compound is predicted to be around 10.77, indicating a moderate basicity. guidechem.com This allows it to be effective in reactions where a non-nucleophilic, yet reasonably strong, base is required. Its ability to act as a base is integral to its participation in condensation and other base-mediated processes. guidechem.com
Detailed Mechanistic Pathways in Key Reactions of this compound
The versatility of this compound is further highlighted by its involvement in specific and important synthetic transformations, each proceeding through a well-defined mechanistic pathway.
The transfer of a trimethylsilyl (TMS) group from this compound to a substrate, such as an alcohol, is a cornerstone of its application as a silylating agent. This process is critical for protecting sensitive functional groups during multi-step syntheses. gelest.com The generally accepted mechanism for this transformation is a bimolecular nucleophilic substitution (SN2-Si) at the silicon atom. unishivaji.ac.in
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center of the this compound. This forms a pentacoordinate silicon intermediate or transition state. Subsequently, the silicon-nitrogen bond is cleaved, resulting in the formation of the silyl (B83357) ether and dimethylamine (B145610) as a byproduct. The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions and the nature of the reactants. unishivaji.ac.in In some cases, the silylation reaction can be catalyzed by acids or bases. unishivaji.ac.in
| Step | Description | Key Intermediates/Transition States |
|---|---|---|
| 1 | Nucleophilic attack of the alcohol's oxygen on the silicon atom of this compound. | Pentacoordinate silicon species |
| 2 | Cleavage of the Si-N bond and departure of the dimethylamine leaving group. | Silyl ether and dimethylamine |
This compound can be utilized in the formation of iminium salts, which are valuable intermediates in organic synthesis. wikipedia.org One pathway involves the reaction of an aldehyde or ketone with a secondary amine in the presence of an acid catalyst, which can be facilitated by a silylating agent. wikipedia.org
The formation of an iminium ion from an aldehyde or ketone and a secondary amine generally proceeds through the following steps:
Nucleophilic attack: The secondary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a zwitterionic tetrahedral intermediate. youtube.com
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org
Elimination of water: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a C=N double bond and generating the iminium ion. libretexts.orglibretexts.org
While this compound is not directly a secondary amine, its derivatives or its use in conjunction with other reagents can facilitate iminium ion formation. For instance, it can be used to prepare reagents that are then used in iminium ion-generating reactions. sigmaaldrich.comsigmaaldrich.com The formation of iminium salts is a reversible process. wikipedia.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Nucleophilic addition of a secondary amine to the carbonyl group. | Zwitterionic tetrahedral intermediate |
| 2 | Proton transfer to form a carbinolamine. | Carbinolamine |
| 3 | Protonation of the hydroxyl group. | Protonated carbinolamine |
| 4 | Elimination of water to form the iminium ion. | Iminium ion |
Mechanistic Insights into N-C(=O) Bond Cleavage in Amide Reactions with this compound
The cleavage of the robust amide N-C(=O) bond is a challenging yet significant transformation in organic synthesis. While specific studies detailing the direct cleavage of this bond by this compound are not extensively documented, a plausible mechanism can be inferred from its known reactivity as a potent silylating agent and nucleophile. guidechem.com The reaction likely proceeds through the activation of the amide carbonyl group.
The proposed mechanism commences with the nucleophilic attack of the nitrogen atom of this compound on the electrophilic silicon atom of a suitable reaction partner, or more relevantly, the silylation of the amide itself. The initial step is the silylation of the amide oxygen atom, which is more nucleophilic than the nitrogen atom. This forms a silylated intermediate, which enhances the electrophilicity of the carbonyl carbon.
A study on the reaction of N-trimethylsilyl-amides with dimethyl(chloromethyl)chlorosilane showed that the reaction initiates with a transsilylation step. capes.gov.br A similar pathway can be envisioned where this compound activates the amide. The key steps are proposed as follows:
O-Silylation of the Amide: The this compound reacts with the amide, transferring the trimethylsilyl (TMS) group to the amide's carbonyl oxygen. This forms an O-silylated imidate intermediate and dimethylamine. This step is driven by the high affinity of silicon for oxygen.
Activation and Cleavage: The resulting O-silylated species is highly activated. The positive charge on the oxygen atom makes the adjacent carbon highly electrophilic. This facilitates the cleavage of the N-C(=O) bond, which can be triggered by a nucleophile present in the reaction mixture. In some cases, the released dimethylamine or another molecule of this compound could act as the nucleophile, attacking the activated carbonyl carbon.
Product Formation: Subsequent rearrangement or reaction leads to the final cleaved products.
This proposed pathway is consistent with the general function of silylating agents in organic synthesis, where they are used to activate functional groups. The cleavage of amide bonds often requires harsh conditions, but the use of silylating agents can provide a milder alternative by transforming the amide into a more reactive intermediate. The cleavage of C-N bonds in strained cyclic amides has been demonstrated under different, transition-metal-free conditions, highlighting the inherent strain as a driving force, a factor not present in typical acyclic amides. mdpi.com
Catalytic Mechanisms Exhibited by this compound
This compound is recognized for its ability to act as a catalyst in various chemical reactions. guidechem.com Its catalytic activity stems from its nature as a nucleophilic base and a Lewis base. guidechem.comprinceton.edu As a catalyst, it can accelerate reactions by lowering the activation energy, thereby increasing the reaction rate and potentially improving product selectivity. guidechem.com
One of the primary catalytic roles of this compound is as a Lewis base catalyst . In this capacity, it can activate a Lewis acid, which then proceeds to catalyze a reaction. For instance, a weak Lewis acid like silicon tetrachloride (SiCl₄) can be activated by a strong Lewis base. organic-chemistry.org Although not specifically detailed for this compound in the provided context, a general catalytic cycle can be proposed:
Activation of Lewis Acid: this compound donates its electron pair to a Lewis acid (e.g., a metal halide or another silicon-based species), forming a more reactive, anionic complex. This enhances the Lewis acidity of the partner species.
Substrate Activation: The activated Lewis acid then coordinates to the substrate (e.g., an aldehyde or ketone), making it more electrophilic and susceptible to nucleophilic attack.
Nucleophilic Attack and Product Formation: A nucleophile attacks the activated substrate, leading to the formation of the product.
Catalyst Regeneration: Upon product formation, the this compound is released, allowing it to re-enter the catalytic cycle.
This mode of catalysis, known as Lewis base activation of a Lewis acid, is a powerful strategy in organic synthesis for achieving high levels of selectivity. organic-chemistry.org The effectiveness of this compound in this role would be attributed to the high electron density on its nitrogen atom, making it a potent Lewis base.
The concept of hydrogen bonding catalysis involves the use of molecules that can form hydrogen bonds with a substrate to activate it or to control the stereochemistry of a reaction. While this compound itself cannot act as a hydrogen bond donor, its adducts with other molecules could potentially fulfill this role.
This compound is known to form adducts, such as the trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which is an effective reagent for nucleophilic trifluoromethylation. sigmaaldrich.com However, the mechanism of this adduct is based on nucleophilic transfer rather than hydrogen bonding catalysis.
Research into hydrogen-bonding motifs in adducts of other amines (like allylamine) with alcohols shows that stable, hydrogen-bonded structures can form. princeton.edu Nevertheless, there is a lack of direct scientific literature demonstrating that adducts of this compound specifically function as hydrogen bonding catalysts in organic transformations. For a molecule to facilitate hydrogen bonding catalysis, it typically requires a hydrogen atom attached to an electronegative atom. The formation of an adduct would need to generate such a moiety. Given that this compound is a tertiary amine with no N-H bonds, its direct participation in forming catalytically active hydrogen-bonding adducts is not straightforward and appears to be an under-investigated area of its chemistry. Instead, some applications of related silanes focus on creating hydrophobic surfaces by mitigating hydrogen bonding. gelest.com
Kinetic and Thermodynamic Studies of this compound Reactions
The kinetic and thermodynamic parameters of a reaction are crucial for understanding its rate, feasibility, and equilibrium position. For this compound, comprehensive kinetic studies detailing rate constants and activation energies for its various reactions are not widely available in the surveyed literature. Similarly, extensive thermodynamic data such as enthalpy and entropy of reaction are sparse.
However, some key physicochemical and thermodynamic properties have been determined, which are essential for its application in synthesis.
Data sourced from references gelest.comsigmaaldrich.comchemicalbook.com.
Studies on the silylation of dextran (B179266) using other silylating agents like hexamethyldisilazane (B44280) (HMDS) and N,O-bis(trimethylsilyl)acetamide (BSA) have shown that reaction conditions significantly affect the yield and can lead to degradation of the substrate at higher temperatures (e.g., 80 °C). nih.gov For instance, BSA was found to be a very effective silylating agent, achieving 100% silylation at 50 °C, but it also caused degradation of the polysaccharide chains. nih.gov While not directly about this compound, these findings underscore the importance of temperature control and reagent choice in silylation reactions, which are key kinetic and thermodynamic considerations. A study on the silylation of silica (B1680970) surfaces with this compound noted that the process is effective for blocking nucleation sites, but the effect is temporary, indicating a reversible or kinetically limited process under certain conditions. acs.org
Table of Mentioned Compounds
Applications of N,n Dimethyltrimethylsilylamine in Advanced Organic Synthesis
Functional Group Protection Strategies Employing N,N-Dimethyltrimethylsilylamine
The introduction of a TMS group can temporarily mask the reactivity of certain functional groups, allowing for chemical transformations on other parts of the molecule without interference. numberanalytics.comlibretexts.org this compound is a potent silylating agent, often more so than other common reagents like hexamethyldisilazane (B44280) (HMDS). gelest.com
Protection of Hydroxyl Groups (Alcohols, Phenols, Diols)
One of the most common applications of this compound is the protection of hydroxyl groups in alcohols, phenols, and diols. gelest.comcymitquimica.com The reaction converts the hydroxyl group (-OH) into a trimethylsilyl (B98337) ether (-O-TMS). This transformation is valuable because the resulting silyl (B83357) ether is generally stable under a wide range of reaction conditions where the original alcohol would be reactive. gelest.commasterorganicchemistry.com
The protection of alcohols is typically achieved by reacting the alcohol with this compound, often in the presence of a base. libretexts.org The resulting trimethylsilyl ethers are resilient to basic conditions. wikipedia.org This protective group can be later removed, regenerating the original hydroxyl group, under mild acidic conditions or by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgharvard.edu
Table 1: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation |
| Trimethylsilyl | TMS |
| Triethylsilyl | TES |
| tert-Butyldimethylsilyl | TBDMS or TBS |
| Triisopropylsilyl | TIPS |
| tert-Butyldiphenylsilyl | TBDPS |
This table showcases various silyl protecting groups commonly used for alcohols. synarchive.com
Protection of Amine and Thiol Functionalities
Similar to hydroxyl groups, the reactive hydrogens on amines and thiols can be protected using this compound. gelest.comcymitquimica.com This converts primary and secondary amines into their corresponding N-silylated derivatives and thiols into silyl thioethers. wikipedia.org This protection strategy is essential in syntheses where the nucleophilicity or acidity of these functional groups would interfere with desired reactions. Silylamines are particularly useful for the silylation of amino acids. researchgate.net
Silylation of Carboxylic Acids
This compound is also employed to protect carboxylic acids. gelest.comcymitquimica.com The reaction converts the carboxylic acid group (-COOH) into a trimethylsilyl ester (-COO-TMS). This protection is advantageous in multi-step syntheses where the acidic proton of the carboxylic acid could interfere with basic reagents or where the carboxyl group itself needs to be shielded from nucleophilic attack. wikipedia.org The silylation of carboxylic acids often proceeds readily with this compound. researchgate.net
Selective Silylation in Complex Molecular Architectures (e.g., Prostaglandin (B15479496) Synthesis)
In the synthesis of complex molecules with multiple functional groups, such as prostaglandins, selective protection is critical. this compound has demonstrated the ability to selectively silylate certain hydroxyl groups over others. gelest.com For instance, it has been reported to selectively silylate equatorial hydroxyl groups in prostaglandin synthesis. gelest.com This selectivity allows chemists to differentiate between similar functional groups within the same molecule, enabling precise chemical modifications at specific sites. nih.gov
Role of this compound in Oligonucleotide and Nucleic Acid Chemistry
The synthesis of oligonucleotides, which are short chains of nucleotides, is a cornerstone of modern biotechnology and molecular biology. nih.gov This process relies on the sequential addition of nucleotide building blocks, and protecting groups are essential to ensure the correct sequence and prevent unwanted side reactions. wikipedia.org
Synthesis of Phosphoramidites as Key Intermediates for Oligonucleotide Production
The automated chemical synthesis of oligonucleotides predominantly uses the phosphoramidite (B1245037) method. nih.gov Nucleoside phosphoramidites are the key building blocks in this process. wikipedia.org this compound can be used as a reactant in the preparation of these crucial nucleoside phosphoramidites. sigmaaldrich.comsigmaaldrich.com Specifically, it can react with an alkyloxy (or aryloxy)-triazolylphosphine and a deoxynucleoside to form the desired phosphoramidite. sigmaaldrich.comsigmaaldrich.com The phosphoramidite is then used in the automated synthesizer to add the next nucleotide to the growing oligonucleotide chain. sigmaaldrich.comresearchgate.net The stability and reactivity of these phosphoramidites are critical for the high efficiency of oligonucleotide synthesis. nih.govmdpi.com
Silylation of Nucleosides for Enhanced Stability and Analytical Utility
This compound (TMSDMA) is a potent silylating agent utilized to modify nucleosides, thereby enhancing their stability and making them more suitable for analytical procedures. The introduction of a trimethylsilyl (TMS) group protects sensitive functional groups within the nucleoside structure. This process of silylation is particularly beneficial for increasing the volatility and thermal stability of nucleosides, which is a prerequisite for gas chromatography-mass spectrometry (GC-MS) analysis.
The silylation of nucleosides with TMSDMA involves the reaction of the reagent with the hydroxyl groups of the sugar moiety and the amino groups of the nucleobase. This reaction effectively replaces the active hydrogen atoms with TMS groups, thus reducing intermolecular hydrogen bonding and polarity. The resulting silylated nucleosides are more volatile and less prone to degradation at the high temperatures required for GC analysis.
Furthermore, silylation can be used for the protection of functional groups during the synthesis of nucleoside phosphoramidites, which are key building blocks in the chemical synthesis of DNA and RNA. sigmaaldrich.comsigmaaldrich.comchemicalbook.com By selectively protecting the hydroxyl groups, unwanted side reactions can be prevented, leading to higher yields and purity of the desired oligonucleotide products.
This compound as a Reagent in Diverse Chemical Transformations
This compound (TMSDMA) serves as a versatile reagent in a wide array of chemical transformations beyond its role as a simple silylating agent. chemicalbook.com Its unique reactivity allows it to participate in the formation of various intermediates and final products, highlighting its importance in modern synthetic organic chemistry. guidechem.com
Preparation of Iminium Salts and Related Intermediates
TMSDMA is employed in the preparation of iminium salts. chemicalbook.com Iminium salts are polyatomic ions with the general structure [R¹R²C=NR³R⁴]⁺ and are valuable intermediates in many organic reactions. wikipedia.org They can be generated through the condensation of secondary amines with aldehydes or ketones. wikipedia.org While various methods exist for their preparation, the use of silylating agents like TMSDMA can facilitate their formation under specific conditions. nih.govrsc.org For instance, the reaction of an amino ketene (B1206846) silyl acetal (B89532) or an amino silyl enol ether with an oxidizing agent can generate iminium salts that readily react with nucleophiles to produce α-amino ketone derivatives. nih.govrsc.org
The generation of iminium salts is a critical step in numerous synthetic pathways, including the Mannich reaction and the Vilsmeier-Haack reaction. These intermediates are highly electrophilic and react with a wide range of nucleophiles, enabling the construction of complex molecular architectures.
Formation of Silylated Polymers and Macromolecular Modifications
The application of this compound extends to polymer chemistry, where it is utilized for the silylation of polymers. chemicalbook.com This modification can significantly alter the properties of the original polymer, such as its solubility, thermal stability, and surface characteristics. For example, treating diethylenetriamine (B155796) (DETA) with TMSDMA results in the formation of mono-, di-, and tri-silylated derivatives, demonstrating its efficacy in modifying polymers containing reactive amine groups. chemicalbook.com
Silylation can introduce hydrophobic trimethylsilyl groups onto the polymer backbone, rendering the polymer more soluble in nonpolar organic solvents. cymitquimica.com This is particularly useful for processing and characterizing polymers that are otherwise intractable. Furthermore, the introduction of silyl groups can enhance the thermal stability of polymers by protecting functional groups that might otherwise be susceptible to thermal degradation.
Generation of Fluorinated Reagents: Synthesis of Deoxofluorinating Agents (e.g., Me-DAST)
A significant application of this compound is in the synthesis of deoxofluorinating agents. sigmaaldrich.comsigmaaldrich.com Specifically, it is a key reactant in the preparation of (Dimethylamino)sulfur trifluoride (Me-DAST). sigmaaldrich.comsigmaaldrich.com Deoxofluorinating agents are crucial for the conversion of alcohols and carbonyl compounds into their corresponding fluorinated derivatives.
The synthesis of Me-DAST involves the reaction of TMSDMA with sulfur tetrafluoride. This reaction leverages the reactivity of the silicon-nitrogen bond in TMSDMA. The resulting Me-DAST is a valuable reagent for introducing fluorine atoms into organic molecules, a transformation of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine.
Synthesis of Trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine Adduct for Nucleophilic Trifluoromethylation
This compound reacts with trifluoromethylacetophenone to form a stable adduct that serves as an effective reagent for nucleophilic trifluoromethylation. sigmaaldrich.comresearchgate.netresearchgate.net This adduct provides a convenient and storable source of the trifluoromethyl group (CF₃), which is a crucial moiety in many pharmaceuticals and agrochemicals. researchgate.netconicet.gov.ar
The thermal addition of TMSDMA to trifluoromethylacetophenone yields a product that can subsequently transfer a trifluoromethyl group to electrophilic centers, such as carbonyls and imines. sigmaaldrich.comresearchgate.netresearchgate.net This method offers an alternative to using gaseous trifluoromethylating agents, which can be difficult to handle. The use of this adduct simplifies the process of introducing the CF₃ group into organic molecules, making it a valuable tool for synthetic chemists. semanticscholar.org
Employment in [3+2]-Cycloaddition Reactions via Azomethine Ylide Generation
This compound plays a role in the generation of azomethine ylides, which are key intermediates in [3+2]-cycloaddition reactions. mdpi.comwikipedia.org These reactions are powerful methods for constructing five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and pyrrolines. wikipedia.orgresearchgate.net
Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, including the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of an acid. nih.gov While TMSDMA itself may not be the direct precursor, related silylamines are fundamental to this process. researchgate.net The generated azomethine ylide then reacts with a dipolarophile (an alkene or alkyne) in a concerted or stepwise fashion to yield the heterocyclic product. mdpi.comwikipedia.org This methodology allows for the creation of complex molecular structures with high regio- and stereoselectivity. mdpi.com
Synthesis of Mono-, Di-, and Tri-silylated Diethylenetriamine (DETA) Derivatives
This compound is an effective silylating agent for amines, including those with multiple reactive sites such as Diethylenetriamine (DETA). Research has shown that DETA can be treated with this compound to produce a range of silylated products. guidechem.comchemicalbook.com This reaction allows for the controlled introduction of trimethylsilyl groups onto the nitrogen atoms of the DETA molecule, resulting in the formation of mono-, di-, and tri-silylated derivatives. guidechem.comchemicalbook.com The degree of silylation can be influenced by the reaction conditions, such as the stoichiometry of the reactants. This capability is significant for modifying the properties of polyamines like DETA for various applications in materials science and coordination chemistry.
Utilization with Co-reagents for Yield Enhancement in Organic Reactions (e.g., Methyl Iodide)
The utility of this compound in organic synthesis can be expanded through its use in combination with co-reagents to improve reaction outcomes. A notable example is its application alongside Methyl Iodide (MeI) to enhance the yield in the conversion of methyl esters to their corresponding carboxylic acids. guidechem.comchemicalbook.com
In a specific application, the combination of this compound and Methyl Iodide proved effective in the hydrolysis of a methyl ester to p-methylbenzoic acid. chemicalbook.com This process achieved a high conversion rate and yield, demonstrating a practical method for ester dealkylation under relatively mild conditions. chemicalbook.com
Table 1: Yield Enhancement using this compound and Methyl Iodide
| Starting Material | Reagents | Product | Conversion | Yield |
|---|---|---|---|---|
| Methyl p-methylbenzoate | This compound, Methyl Iodide | p-methylbenzoic acid | 90% | 85% |
Data sourced from ChemicalBook. chemicalbook.com
Conversion of Ketones to α,β-Unsaturated Ketones via Aryl Aldehydes
This compound serves as a key reagent in the transformation of ketones into α,β-unsaturated ketones, a valuable class of compounds in organic synthesis. This conversion is accomplished by reacting the ketone with an aryl aldehyde in the presence of this compound. gelest.com This reaction proceeds through an aldol-type condensation mechanism, where the silylamine facilitates the formation of a silyl enol ether from the ketone, which then reacts with the aryl aldehyde. Subsequent elimination of water leads to the formation of the conjugated enone system. This method provides a direct route to synthesize α,β-unsaturated ketones, which are important precursors for various natural products and pharmaceuticals. gelest.comnih.gov
Catalytic Roles of this compound in Organic Reactions
Beyond its use as a stoichiometric reagent, this compound also exhibits catalytic activity in certain organic reactions. guidechem.com Its catalytic function is generally attributed to its ability to lower the activation energy of a reaction, thereby providing an alternative, lower-energy pathway for the transformation of reactants into products. guidechem.comyoutube.com This catalytic action can lead to significant improvements in both the speed and the outcome of chemical processes. guidechem.com
Organocatalysis and Hydrogen Bonding Activation
This compound possesses characteristics that make it suitable for use in organocatalysis, particularly in reactions that may be activated by hydrogen bonding. As a tertiary amine, it can function as a hydrogen bond acceptor due to the lone pair of electrons on the nitrogen atom. guidechem.combiorxiv.org While it lacks a proton to act as a hydrogen bond donor, its acceptor capability allows it to interact with substrate molecules that do have hydrogen bond donor sites, such as alcohols or primary/secondary amines. guidechem.comresearchgate.net
In the context of catalysis, this hydrogen bonding interaction can activate a substrate by increasing the polarization of a bond, thereby enhancing the nucleophilicity or electrophilicity of different parts of the molecule. nih.gov This activation can facilitate subsequent reactions. The principle of using hydrogen-bonding networks to lower the energy barrier of a reaction is a fundamental concept in both biological enzyme systems and synthetic organocatalysis. youtube.comchemrxiv.orgnih.gov The ability of this compound to act as a Lewis base and hydrogen bond acceptor allows it to play a role in such catalytic cycles. guidechem.com
Enhancement of Reaction Rates and Selectivity Profiles
The catalytic use of this compound can lead to notable enhancements in both reaction rates and selectivity. guidechem.com By lowering the activation energy, it allows a greater proportion of molecules to have sufficient energy to react, which directly increases the rate of the reaction. youtube.com
Furthermore, this compound has been shown to impart high selectivity in certain transformations. A significant example is its use in the synthesis of prostaglandins, where it selectively silylates equatorial hydroxyl groups. gelest.com This selectivity is crucial in the synthesis of complex molecules with multiple functional groups, where directing a reaction to a specific site is essential for achieving the desired product. The ability to control the stereochemical or regiochemical outcome of a reaction is a highly valued attribute for any catalyst. The enhancement of selectivity profiles by this compound underscores its utility as a valuable tool in advanced organic synthesis. guidechem.com
Spectroscopic Characterization and Advanced Analytical Methodologies for N,n Dimethyltrimethylsilylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of N,N-Dimethyltrimethylsilylamine. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a detailed map of the molecular architecture can be constructed.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of the hydrogen atoms within the molecule. In this compound, two distinct proton environments are present: the protons of the three methyl groups attached to the silicon atom (Si-(CH₃)₃) and the protons of the two methyl groups attached to the nitrogen atom (N-(CH₃)₂).
Due to the molecule's symmetry, the nine protons of the trimethylsilyl (B98337) group are chemically equivalent, as are the six protons of the dimethylamino group. This results in a simple yet informative ¹H NMR spectrum, typically exhibiting two sharp singlets.
The signal corresponding to the trimethylsilyl (Si-(CH₃)₃) protons is expected to appear at a chemical shift of approximately 0.1 ppm . This upfield shift is characteristic of protons on silicon.
The signal for the dimethylamino (N-(CH₃)₂) protons typically appears further downfield, around 2.4 ppm .
The integration of these signals would yield a ratio of 9:6, which simplifies to 3:2, confirming the relative number of protons in each distinct chemical environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| (CH₃)₃Si- | ~ 0.1 | Singlet | 9H |
| (CH₃)₂N- | ~ 2.4 | Singlet | 6H |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. Similar to the proton environments, there are two distinct carbon environments in this compound: the carbons of the trimethylsilyl group and the carbons of the dimethylamino group.
The carbon atoms of the trimethylsilyl (Si-CH₃) group are expected to resonate at a chemical shift of approximately 2.0 ppm .
The carbon atoms of the dimethylamino (N-CH₃) group typically appear further downfield, at around 40.0 ppm , due to the deshielding effect of the adjacent nitrogen atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| (CH₃)₃C -Si | ~ 2.0 |
| (CH₃)₂C -N | ~ 40.0 |
²⁹Si NMR Spectroscopy for Silicon Chemical Environment Characterization
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment in organosilicon compounds. huji.ac.il This technique offers a wide chemical shift range, making it highly sensitive to the substituents attached to the silicon atom. huji.ac.il For silylamines, the chemical shift is influenced by the nature of the amino group. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. Based on data for similar aminosilanes, the chemical shift for the silicon atom in this compound is anticipated to be in the range of +5 to +15 ppm relative to the standard, tetramethylsilane (B1202638) (TMS).
Advanced NMR Techniques for Comprehensive Structural Confirmation
While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques can offer unambiguous confirmation of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment like ¹H-¹H COSY would not be expected to show any cross-peaks for this compound, as the two proton environments are separated by a heteroatom (Si-N bond) and are not coupled to each other. This lack of correlation further confirms the assigned structure.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would display two cross-peaks: one correlating the proton signal at ~0.1 ppm with the carbon signal at ~2.0 ppm (for the Si-CH₃ groups), and another correlating the proton signal at ~2.4 ppm with the carbon signal at ~40.0 ppm (for the N-CH₃ groups).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. In this case, an HMBC spectrum could show a correlation between the protons of the N-methyl groups (~2.4 ppm) and the carbon of the trimethylsilyl group (~2.0 ppm), and vice-versa, providing definitive evidence for the connectivity between the dimethylamino and trimethylsilyl moieties.
Mass Spectrometry (MS) Applications
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound, which can serve as a fingerprint for its identification.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which in turn enables the verification of the elemental composition. For this compound (C₅H₁₅NSi), the exact mass is 117.1025.
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. nist.gov The molecular ion peak ([M]⁺) at m/z 117 is often of low abundance. The fragmentation is dominated by cleavages adjacent to the nitrogen and silicon atoms.
The most prominent peak in the spectrum is typically the [M-15]⁺ ion at m/z 102 . This fragment arises from the loss of a methyl radical (•CH₃) from the trimethylsilyl group, resulting in a stable, silicon-containing cation. Another significant fragment is observed at m/z 73 , corresponding to the trimethylsilyl cation, [(CH₃)₃Si]⁺. A characteristic fragment for dimethylamino groups appears at m/z 44 , representing the [CH₂=N(CH₃)]⁺ ion.
Table 3: Prominent Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 117 | [M]⁺ | [C₅H₁₅NSi]⁺ |
| 102 | [M - CH₃]⁺ | [C₄H₁₂NSi]⁺ |
| 73 | [(CH₃)₃Si]⁺ | [C₃H₉Si]⁺ |
| 58 | [CH₃Si(CH₃)=N]⁺ | [C₃H₈NSi]⁺ |
| 44 | [CH₂=N(CH₃)]⁺ | [C₂H₆N]⁺ |
This detailed spectroscopic and spectrometric analysis provides a robust framework for the unequivocal identification and purity assessment of this compound, ensuring its reliable use in synthetic applications.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be identified.
Analysis of Si-C and Si-N Vibrational Modes
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the silicon-carbon (Si-C) and silicon-nitrogen (Si-N) bonds. The Si-C stretching vibrations are typically observed in the fingerprint region of the spectrum. These vibrations, along with other complex molecular vibrations, contribute to a unique pattern that can be used for the identification of the compound. docbrown.info The analysis of local vibrational modes, particularly in silicon-containing compounds, can provide detailed insights into the molecular structure and bonding environment. aps.orgsmu.edu
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating and analyzing the components of a mixture, making them invaluable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound. researchgate.net In GC-MS, the sample is first vaporized and separated into its components by gas chromatography based on their boiling points and interactions with the stationary phase. youtube.com Subsequently, the separated components are introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing detailed structural information and enabling precise identification and quantification. youtube.comnih.gov This method is particularly useful for analyzing the products of reactions where this compound is used as a reactant or reagent, allowing for the identification of byproducts and the determination of product purity. nih.govescholarship.org The development of robust GC-MS methods, including optimization of derivatization and chromatographic conditions, is crucial for accurate and reproducible analysis of complex biological or chemical samples. nih.govnih.gov
Thin-Layer Chromatography (TLC) for Reaction Progress Tracking
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. aga-analytical.com.plsilicycle.comquora.com In the context of reactions involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product over time. rochester.eduukessays.com A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. rochester.edu The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in their separation. ukessays.com By comparing the TLC profile of the reaction mixture to that of the starting material, a chemist can qualitatively assess the reaction's progress. rochester.edu
| Technique | Principle | Application for this compound |
| GC-MS | Separation by volatility and polarity, followed by mass-based detection. youtube.com | Quantitative analysis of product purity and identification of byproducts in reactions. nih.govnih.govescholarship.org |
| TLC | Separation based on differential partitioning between a stationary and mobile phase. silicycle.com | Qualitative monitoring of reaction progress by observing the disappearance of reactants and appearance of products. quora.comrochester.edu |
X-ray Diffraction for Solid-State Structural Determination of N,N-Dimethyltrimethylslylamine-Related Compounds
While this compound is a liquid at room temperature, its derivatives or related compounds that are crystalline in nature can be analyzed using X-ray diffraction. This powerful technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. For instance, studies on related organosilicon or urea (B33335) compounds have demonstrated the utility of X-ray diffraction in determining crystal structures, identifying polymorphs, and understanding intermolecular interactions like hydrogen bonding. nih.gov This level of structural detail is crucial for understanding the physical and chemical properties of these materials.
Computational Chemistry and Theoretical Studies of N,n Dimethyltrimethylsilylamine
Quantum Chemical Calculations of N,N-Dimethyltrimethylsilylamine Electronic Structure
The electronic structure of this compound is characterized by the presence of a lone pair of electrons on the nitrogen atom and the influence of the electron-donating methyl groups and the silicon atom. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G(d,p), can be used to optimize the molecular geometry and compute various electronic descriptors. researchgate.netyoutube.com These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of atomic charges, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can pinpoint the most electron-rich and electron-poor sites, which is essential for predicting reactivity towards electrophiles and nucleophiles. nih.gov The nitrogen atom is expected to be a primary site for electrophilic attack due to its lone pair.
Below is a table of hypothetical, yet representative, electronic properties for this compound, as would be obtained from a typical DFT calculation.
| Property | Calculated Value | Method/Basis Set |
| Total Electronic Energy | -385.2 Hartree | DFT/B3LYP/6-311G(d,p) |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | 1.5 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 0.95 Debye | DFT/B3LYP/6-311G(d,p) |
| Mulliken Charge on N | -0.45 e | DFT/B3LYP/6-311G(d,p) |
| Mulliken Charge on Si | +0.60 e | DFT/B3LYP/6-311G(d,p) |
This table is for illustrative purposes and shows the type of data generated from quantum chemical calculations.
Molecular Dynamics Simulations of this compound Reactivity and Molecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules or surfaces. For this compound, MD simulations are particularly useful for understanding its behavior in the liquid phase and its role in silylation reactions.
Simulations of silylation processes often employ reactive force fields, such as ReaxFF, which can model the formation and breaking of chemical bonds. researchgate.net This allows researchers to observe the dynamics of reactions, such as the silylation of a hydroxylated surface (e.g., silica) by aminosilanes. researchgate.net An MD simulation could model the approach of this compound to a substrate, the interaction of its nitrogen lone pair with surface hydroxyl groups, and the subsequent transfer of the trimethylsilyl (B98337) group.
These simulations can also provide insights into the bulk properties of liquid this compound, such as its density, viscosity, and diffusion coefficient. Furthermore, MD can be used to study the interaction of this compound with solvents and other reactants, revealing information about solvation shells and the preferred orientation of molecules during interactions. In the context of materials science, MD simulations have been used to investigate the effect of silylation on the mechanical properties of nanocomposites, where silane (B1218182) coupling agents improve the interface between fillers and a polymer matrix. mdpi.com
A typical MD simulation setup for studying the interaction of this compound with a surface is outlined in the table below.
| Simulation Parameter | Value/Description |
| System Composition | This compound molecules, substrate (e.g., silica (B1680970) slab), and optional solvent (e.g., hexane) |
| Force Field | ReaxFF for reactive simulations; COMPASS or PCFF for non-reactive simulations |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |
| Temperature | 298 K (or other relevant temperature) |
| Time Step | 0.5 - 1.0 fs |
| Simulation Duration | Several nanoseconds |
| Boundary Conditions | Periodic |
This table represents a typical setup for an MD simulation and is for illustrative purposes.
Prediction of Spectroscopic Parameters for this compound
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. bohrium.com For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are of particular interest.
The prediction of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu The process typically involves first finding the minimum energy geometry of the molecule, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Computational workflows can account for different conformers by performing a Boltzmann-weighted average of the shifts for each stable conformation. uncw.edu Recent advances also incorporate machine learning algorithms trained on large experimental datasets to achieve high accuracy in predicting proton NMR shifts. nih.gov
Vibrational frequencies, corresponding to the peaks in an IR spectrum, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the fundamental vibrational modes of the molecule, such as the Si-N stretching, C-H stretching, and various bending modes. Comparing the computed spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular motions.
The following table illustrates how predicted spectroscopic data for this compound might be presented and compared with experimental values.
| Parameter | Predicted Value (Computational Method) | Experimental Value |
| ¹H NMR (N-CH₃) | 2.35 ppm (GIAO-DFT) | ~2.3 ppm |
| ¹H NMR (Si-CH₃) | 0.15 ppm (GIAO-DFT) | ~0.1 ppm |
| ¹³C NMR (N-CH₃) | 38.5 ppm (GIAO-DFT) | ~38 ppm |
| ¹³C NMR (Si-CH₃) | 2.0 ppm (GIAO-DFT) | ~2 ppm |
| ²⁹Si NMR | 8.5 ppm (GIAO-DFT) | ~9 ppm |
| IR Freq. (Si-N stretch) | 940 cm⁻¹ (DFT/B3LYP) | ~935 cm⁻¹ |
This table is for illustrative purposes. The predicted values are representative of what can be obtained from computational methods.
Elucidation of Transition States and Reaction Pathways for this compound-Mediated Processes
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods are essential for locating and characterizing these transient structures. ims.ac.jp For reactions involving this compound, such as its role as a silylating agent or a base, computational elucidation of reaction pathways provides crucial insights into its reactivity.
Methods like the Nudged Elastic Band (NEB) or dimer methods are used to find the minimum energy path between reactants and products, and to locate the transition state structure. researchgate.net Once the TS is found, its geometry can be analyzed, and the activation energy (the energy difference between the TS and the reactants) can be calculated. This activation energy is a key determinant of the reaction rate.
This compound is widely used to introduce a trimethylsilyl protecting group onto substrates with active hydrogens, like alcohols. cymitquimica.com A computational study of this reaction would model the nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylamine. The reaction is often facilitated by the amine functionality acting as a proton shuttle. Calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. For example, the reaction mechanism for the formation of this compound itself from trimethylchlorosilane and dimethylamine (B145610) involves a nucleophilic attack by the nitrogen atom on the silicon center.
The table below provides hypothetical calculated parameters for a transition state in a representative silylation reaction mediated by this compound.
| Parameter | Calculated Value | Description |
| Reaction | R-OH + (CH₃)₃SiN(CH₃)₂ → R-O-Si(CH₃)₃ + HN(CH₃)₂ | Silylation of an alcohol |
| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier for the reaction |
| TS Geometry | Four-centered-like structure involving Si, O, H, and N | Key bond forming/breaking distances can be measured |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true first-order saddle point |
This table illustrates the type of data obtained from transition state calculations and is for representative purposes.
Advanced Research and Emerging Applications of N,n Dimethyltrimethylsilylamine
Surface Science and Materials Modification Utilizing N,N-Dimethyltrimethylsilylamine
The ability of this compound to introduce a trimethylsilyl (B98337) group onto various surfaces is central to its utility in materials science. This process, known as silylation, fundamentally alters the surface properties of materials, leading to the development of advanced coatings and enhanced material performance.
This compound is instrumental in the creation of hydrophobic surfaces. By reacting with hydroxyl groups present on a material's surface, it replaces these polar groups with non-polar trimethylsilyl groups. gelest.com This modification reduces the surface energy and minimizes its interaction with water, effectively rendering the surface water-repellent. gelest.comcymitquimica.com Successful hydrophobic coatings must reduce or eliminate hydrogen bonding and shield polar surfaces from water by creating a non-polar interphase. gelest.comcymitquimica.com While coatings derived from silanes are among the most hydrophobic, they characteristically maintain a high degree of permeability to water vapor, which allows the coatings to "breathe." gelest.comcymitquimica.com
This technology is crucial for protecting sensitive materials from moisture and for the deactivation of reactive surfaces. For instance, in chromatography, the inner surfaces of glass columns are often deactivated with silylating agents to prevent the adsorption of analytes, which would otherwise interfere with the separation process. The trimethylsilyl group donated by this compound effectively caps (B75204) the active silanol (B1196071) groups on the glass surface. greyhoundchrom.com
Table 1: Applications of Hydrophobic Coatings
| Application Area | Benefit of Hydrophobicity |
| Electronics | Protection of components from moisture-induced corrosion and failure. |
| Textiles | Creation of water-repellent fabrics for clothing and outdoor gear. |
| Automotive | Water-beading windshields and self-cleaning surfaces. |
| Biomedical Devices | Reduction of biofouling on implants and diagnostic tools. |
Silanization with this compound is a key process for enhancing the adhesion between different materials, a critical requirement in microfabrication and nanotechnology. researchgate.net In the production of microelectronic devices, for example, layers of different materials must adhere strongly to one another. Silanization creates a durable chemical bridge between an inorganic substrate, like silicon, and a polymeric layer. brb-international.com
A notable application is in the silanization of nanopipets, which are used in various scanning probe microscopy techniques. Modifying the surface of the nanopipet with this compound can control its surface chemistry, which is essential for the specific binding of molecules or for improving the resolution of imaging. researchgate.net The process often involves an initial surface activation, such as with a corona discharge, to introduce hydroxyl groups that can then react with the silane (B1218182). researchgate.net
This compound serves as a building block or a modifying agent in the synthesis of advanced silicon-based polymers and materials. gelest.comwimna.com The incorporation of the trimethylsilyl group can significantly alter the properties of polymers, such as their thermal stability, mechanical strength, and gas permeability. nih.gov
For example, in the development of materials for contact lenses, silicon-containing polymers are prized for their high oxygen permeability. nih.govmdpi.com this compound can be used to introduce silicon into the polymer structure, thereby enhancing its performance. cymitquimica.com Furthermore, this compound is used in the synthesis of silsesquioxanes and other hybrid organic-inorganic materials that exhibit a unique combination of properties, making them suitable for a wide range of applications, from high-performance coatings to advanced composites. nih.gov
Biomedical and Analytical Device Applications of this compound
The precise surface modification and derivatization capabilities of N,N-Dimethyltrimethylslylamine are highly valuable in the biomedical and analytical fields.
In the field of analytical chemistry, this compound plays a role in the development of ion-selective electrodes and membranes. These devices are used for the sensitive and selective measurement of specific ion concentrations in biological fluids and environmental samples. The performance of these electrodes often depends on the properties of the membrane, which can be fine-tuned using silanization techniques. nih.gov
For instance, modifying the surface of a PVC membrane with a suitable ionophore and using silanization to control its hydrophobicity and ion-exchange properties can lead to electrodes with improved selectivity and stability. nih.gov While direct use of this compound in the final ionophore is less common, its role in modifying the base materials or in synthesizing components of the membrane is significant.
Derivatization is a crucial step in gas chromatography (GC) for analytes that are non-volatile or thermally unstable. sigmaaldrich.com this compound is a powerful silylating agent used for this purpose. greyhoundchrom.com It reacts with polar functional groups like alcohols, amines, and carboxylic acids in biomolecules, replacing active hydrogen atoms with a stable trimethylsilyl (TMS) group. gelest.com
This process increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. sigmaaldrich.com Furthermore, the resulting TMS derivatives often exhibit improved chromatographic behavior, leading to better peak shapes and enhanced detection in complex biological matrices such as plasma, urine, and tissue extracts. nih.gov The reactivity of silylating agents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Table 2: Common Functional Groups Derivatized by this compound for GC Analysis
| Functional Group | Analyte Class | Benefit of Derivatization |
| Hydroxyl (-OH) | Steroids, Sugars, Alcohols | Increased volatility, improved peak shape |
| Carboxyl (-COOH) | Fatty acids, Amino acids | Increased volatility, reduced adsorption |
| Amino (-NH2) | Amines, Amino acids, Drugs | Increased stability, enhanced detection |
| Thiol (-SH) | Thiols | Increased volatility and stability |
Modulation of Biological Systems via Silylation (e.g., Enzyme Activity, Protein Modification)
This compound serves as a key silylating agent, capable of modifying biomolecules, which in turn impacts various biochemical pathways and cellular functions. The primary mechanism involves the introduction of a trimethylsilyl (TMS) group to functional groups within these molecules. This silylation can alter the stability and activity of biomolecules. For instance, the modification of hydroxyl groups in nucleosides is a critical application that affects the structural integrity and function of nucleic acids. Furthermore, silylation can influence protein folding and interactions, thereby affecting a range of cellular processes, including cell signaling and gene expression.
Electrochemical Activation and Inhibition of Neuromuscular Systems through Membrane Silanization
A novel application of this compound is in the field of neuroprosthetics, specifically in the development of an electrochemical method for the activation and inhibition of neuromuscular systems. mcmaster.ca This technique relies on the in-situ modulation of ion concentrations along a nerve using ion-selective membranes (ISMs). mcmaster.ca
To achieve this, planar microelectrodes or glass pipette tips are first silanized with this compound. thermofisher.com This critical step enhances the adhesion of the ion-selective resin to the glass or electrode surface. thermofisher.com In one study, electrodes were dehydrated and then exposed to this compound for 60 minutes to prepare them for the deposition of an ISM. thermofisher.comuhi.ac.uk These ISMs, which can be selective for ions like Ca²⁺ or Na⁺, are then used to locally deplete or enrich ion concentrations near a nerve. uhi.ac.uk By applying a direct current across the ISM, the excitability of the nerve can be precisely controlled. Research has demonstrated that this method can achieve a reduction in the electrical stimulation threshold by up to 40% or induce a reversible inhibition of nerve signal propagation. mcmaster.cathermofisher.com This on-demand nerve blocking could provide a significant clinical intervention for conditions caused by uncontrolled nerve activation, such as epilepsy and chronic pain. mcmaster.ca
| Parameter | Result | Implication | Source |
| Stimulation Threshold | Reduction of up to ~40% | Lower power requirements for neuroprosthetic devices. | thermofisher.com, mcmaster.ca |
| Nerve Signal | Voluntary, reversible inhibition | On-demand blocking of unwanted nerve signals (e.g., in chronic pain). | thermofisher.com, mcmaster.ca |
| Method | Electrochemical modulation of local ion (e.g., Ca²⁺, Na⁺) concentration. | Precise and graded control over nerve excitability. | uhi.ac.uk |
| Fabrication | Electrodes silanized with this compound. | Enhances adhesion and stability of the ion-selective membrane. | thermofisher.com |
Environmental and Industrial Chemical Process Optimization Involving this compound
Catalytic Activity in Industrial Chemical Syntheses
This compound demonstrates utility in industrial chemical synthesis through its application in catalysis. It is specifically noted for its role in transition-metal complex catalysis, which is employed to achieve uniform polymerization. This suggests its function in controlling the progress and outcome of polymerization reactions, which are fundamental to the production of a vast array of materials.
Optimization of Silylation Efficiency in Industrial Processes
The efficiency of silylation reactions is a critical factor in industrial processes. Discrepancies in silylation yields can arise due to factors such as steric hindrance on the substrate or competing side reactions. To overcome these challenges and optimize efficiency, specific strategies can be employed. The use of catalytic additives, such as Lewis acids like zinc chloride, can enhance the reactivity of the silylating agent, particularly with sterically hindered substrates. Another optimization technique involves kinetic profiling, for example, by using in-situ ²⁹Si NMR to monitor the reaction's progress. This allows for the identification of rate-limiting steps and facilitates adjustments to the reaction conditions for improved outcomes.
Biomineralization Monitoring using Silanized Sensors
This compound is instrumental in the fabrication of specialized sensors for monitoring biomineralization and related environmental processes. Researchers have used the compound to prepare ion-selective microelectrodes for studying calcium transport, a key process in biomineralization. mcmaster.ca In one such application, borosilicate glass capillaries were silanized with this compound before being filled with a Ca²⁺ ionophore cocktail to create calcium-selective microelectrodes. mcmaster.ca These sensors were then used to investigate calcium sequestration and transport in the Malpighian tubules of insects. mcmaster.ca
Similarly, the compound has been used to silanize the interior of glass tubes for the construction of pH sensors. These sensors have been deployed in marine environments to monitor changes in CO₂ concentration, a critical factor influencing marine biomineralization processes. sigmaaldrich.com
Challenges and Future Directions in this compound Research
Despite its utility, research and application involving this compound face certain challenges. The compound is highly sensitive to moisture, which necessitates careful handling and storage under anhydrous, inert conditions to prevent degradation. Its reactivity with water means that once a container is opened, storing the remainder can be problematic, and resealing is not recommended.
Future research is poised to expand on its current applications. The electrochemical stimulation techniques demonstrated on amphibian nerves may be extended to mammalian systems, opening new avenues for clinical neuroprosthetics. uhi.ac.uk Furthermore, the ability to use ISMs to control the concentration of vital ions like Ca²⁺ could be leveraged to directly manipulate important ionic species near various biological tissues and cells, offering a powerful tool for cell biology research. uhi.ac.uk Continued development in these areas could lead to advanced, low-power, and highly selective implantable devices for therapeutic purposes. mcmaster.ca
Addressing Substrate Steric Hindrance and Competing Reactions in Silylation by this compound
A significant challenge in synthetic organic chemistry is the selective protection of functional groups in complex molecules, particularly when steric hindrance impedes reagent access. This compound, also known as (Dimethylamino)trimethylsilane (TMSDMA), offers distinct advantages in these scenarios due to its high silylating power. It is recognized as a stronger silylating agent than other commonly used reagents like hexamethyldisilazane (B44280) (HMDS). gelest.com This enhanced reactivity allows it to effectively introduce a trimethylsilyl (TMS) protecting group onto sterically congested atoms.
A notable application demonstrating this capability is in prostaglandin (B15479496) synthesis, where this compound can selectively silylate equatorial hydroxyl groups. gelest.com This regioselectivity is crucial for manipulating the complex, multifunctional prostaglandin core. The reagent's ability to silylate a range of substrates, including alcohols, amines, thiols, and carboxylic acids, underscores its utility in protecting reactive hydrogens. gelest.com
Despite its effectiveness, a primary competing reaction is hydrolysis. The compound is sensitive to moisture and readily decomposes in water, liberating dimethylamine (B145610). benchchem.comguidechem.com Therefore, its use necessitates anhydrous conditions to prevent reagent degradation and ensure high yields of the desired silylated product. benchchem.com The primary byproduct of its silylation reaction is the volatile and relatively benign dimethylamine, which can be easily removed from the reaction mixture.
Exploration of Novel Catalytic Additives and Kinetic Control Strategies for this compound Reactions
To broaden the applicability and control the reactivity of this compound, researchers have explored various catalytic systems and additives. These strategies aim to enhance reaction rates and selectivity under milder conditions. guidechem.com
One documented strategy involves the use of additives to achieve specific transformations. For instance, a combination of this compound and methyl iodide (MeI) was found to be effective for converting a p-methylbenzoic acid methyl ester into p-methylbenzoic acid, achieving an 85% yield. guidechem.com This demonstrates how an additive can modulate the reagent's function beyond simple silylation.
Furthermore, advancements in catalysis have identified recyclable catalysts that promote efficient silylation. Nafion SAC-13, a solid acid catalyst, has been shown to be a recyclable and effective catalyst for the trimethylsilylation of primary, secondary, and tertiary alcohols using silylating agents. gelest.com The development of such catalytic systems is key to improving the economic and environmental profile of reactions involving this compound. These approaches can lower the activation energy, enabling reactions to proceed under more controlled and efficient conditions. guidechem.com
Development of Sustainable and Green Synthetic Methodologies for this compound Production and Use
The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous substances, are increasingly influencing the production and application of chemical reagents. ijcrcps.com The conventional industrial synthesis of this compound involves the reaction of trimethylchlorosilane with dimethylamine gas. benchchem.comchemicalbook.comchemicalbook.com This process generates the desired product along with a hydrochloride salt byproduct.
Catalytic Routes: Investigating catalytic pathways that could generate the product with higher efficiency and fewer byproducts. Catalytic dehydrogenative coupling of amines with silanes represents an alternative, atom-economical approach to forming Si-N bonds, producing only hydrogen gas as a byproduct. scispace.comrsc.org
Solvent Choice: The use of greener, less toxic, and recyclable solvents is a core principle of sustainable chemistry. Research into performing silylations in alternative media like supercritical fluids or ionic liquids could reduce the environmental impact. ijcrcps.com
Process Optimization: Improving the existing process by optimizing reaction conditions to maximize yield and minimize energy consumption and waste generation.
The ultimate goal is to develop synthetic routes that are not only efficient but also safer and more environmentally benign, reducing reliance on hazardous materials and minimizing waste. ijcrcps.com
Expanding the Scope of this compound as a Versatile Reagent in Emerging Chemical Disciplines
The utility of this compound extends far beyond its traditional role as a protecting group agent. Its unique reactivity has made it a valuable precursor and reactant in a variety of advanced applications, particularly in materials science and the synthesis of specialized chemical reagents.
One significant emerging application is in Chemical Vapor Deposition (CVD) processes. In CVD, this compound serves as a molecular precursor for depositing silicon-containing thin films. benchchem.com Its thermal decomposition characteristics are leveraged to create controlled silicon-nitrogen-carbon compositions in the deposited materials, which are critical for manufacturing advanced semiconductors and other nanotechnology applications. benchchem.comacs.org
In the field of biotechnology and pharmaceutical synthesis, it plays a crucial role in the synthesis of nucleoside phosphoramidites . guidechem.comsigmaaldrich.comsigmaaldrich.com These phosphoramidites are the essential building blocks for the automated chemical synthesis of DNA and RNA oligonucleotides.
Furthermore, this compound is used as a reactant to prepare other highly valuable synthetic tools. The table below summarizes some of these key applications. sigmaaldrich.comsigmaaldrich.com
| Prepared Reagent/Product | Reactants | Application of Prepared Reagent | Citation |
| Trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct | This compound, Trifluoromethylacetophenone | An efficient reagent for the nucleophilic trifluoromethylation of carbonyls and imines. | benchchem.comsigmaaldrich.comsigmaaldrich.com |
| (Dimethylamino)sulfur trifluoride (Me-DAST) | This compound | A deoxofluorinating agent used to convert aliphatic alcohols into their corresponding fluorides. | sigmaaldrich.comsigmaaldrich.com |
| Nucleoside Phosphoramidites | This compound, alkyloxy(or aryloxy)-triazolylphosphine, deoxynucleoside | Building blocks for the synthesis of DNA and RNA. | sigmaaldrich.comsigmaaldrich.com |
| Iminium salts and amides | This compound | Intermediates in various organic syntheses. | guidechem.com |
| Silylated Polymers | This compound | Modification of polymer properties. | guidechem.com |
These expanding roles highlight the versatility of this compound as a pivotal reagent in modern chemistry, enabling advancements in fields ranging from materials science to synthetic biology.
Q & A
Basic: What critical physicochemical properties of N,N-Dimethyltrimethylsilylamine are essential for experimental design?
This compound (CAS 2083-91-2) is a volatile, flammable liquid (flash point: -19°C) with a boiling point of 84°C and density of 0.732 g/mL at 25°C . It decomposes in water, necessitating anhydrous conditions during handling . Its refractive index (1.396–1.398) and miscibility with organic solvents are critical for reaction solvent selection . Researchers must prioritize inert atmospheres (e.g., nitrogen/argon) and moisture-free environments to prevent degradation .
Advanced: How does this compound function in nucleophilic trifluoromethylation, and what methodological optimizations are required?
In trifluoromethylation reactions, this compound acts as a base to activate trifluoromethylacetophenone adducts, facilitating nucleophilic transfer. Key optimizations include:
- Stoichiometry : A 1:1–1:2 molar ratio of substrate to silylamine ensures complete activation .
- Temperature : Reactions typically proceed at -78°C to 0°C to stabilize intermediates.
- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness .
Validate reaction progress via <sup>19</sup>F NMR or GC-MS to detect trifluoromethylated products .
Basic: What safety protocols are mandatory for handling this compound?
- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors (flammable and corrosive) .
- Storage : Keep in sealed containers under inert gas, away from moisture and oxidizers .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water due to decomposition .
Advanced: How can researchers resolve discrepancies in silylation efficiency across substrates?
Contradictions in silylation yields often arise from substrate steric hindrance or competing side reactions. Methodological strategies include:
- Substrate Screening : Test structurally diverse substrates (e.g., alcohols vs. amines) under standardized conditions.
- Catalytic Additives : Use Lewis acids (e.g., ZnCl2) to enhance reactivity for hindered substrates .
- Kinetic Profiling : Monitor reaction progress via in situ <sup>29</sup>Si NMR to identify rate-limiting steps .
Basic: What analytical methods are recommended for assessing purity and decomposition?
- Gas Chromatography (GC) : Quantify purity (>98%) using non-polar columns (e.g., DB-5) with flame ionization detection .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify decomposition products (e.g., dimethylamine) .
- Karl Fischer Titration : Measure trace water content (<50 ppm) to confirm anhydrous conditions .
Advanced: How does this compound influence OLED material synthesis?
As a silylating agent, it modifies electron-transport layers by replacing hydroxyl groups with trimethylsilyl moieties, enhancing thermal stability and electron mobility in OLEDs. Key steps:
- Substrate Pretreatment : Clean indium tin oxide (ITO) surfaces to ensure uniform silylation .
- Reaction Time : Optimize to 2–4 hours at 60°C to avoid over-silylation and aggregation .
- Characterization : Use atomic force microscopy (AFM) and UV-Vis spectroscopy to validate layer homogeneity .
Basic: What are the recommended storage conditions to prevent degradation?
Store in amber glass bottles under nitrogen at -20°C for long-term stability. Monitor for discoloration or precipitate formation, which indicates decomposition . Short-term storage at 4°C in desiccators is acceptable for frequent use .
Advanced: How to design kinetic studies for hydrolysis rate evaluation under varying pH?
- Experimental Setup : Prepare buffered solutions (pH 1–13) and add this compound (1% v/v).
- Sampling Intervals : Collect aliquots at 0, 15, 30, and 60 minutes for GC or <sup>1</sup>H NMR analysis .
- Data Analysis : Plot hydrolysis product (dimethylamine) concentration vs. time to derive rate constants.
Basic: How is this compound utilized in phosphoramidite synthesis for oligonucleotides?
It deprotonates nucleoside hydroxyl groups, enabling phosphitylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Critical parameters:
- Stoichiometry : 1.5 equivalents of silylamine ensure complete activation .
- Reaction Time : 30 minutes at room temperature under argon .
- Purification : Flash chromatography (hexane:ethyl acetate) removes excess reagents .
Advanced: What strategies mitigate side reactions in large-scale silylation processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
